

rac-Olodanrigan chemical synthesis overview

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Compound of Interest

Compound Name: *rac-Olodanrigan*

Cat. No.: *B15570443*

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An In-depth Technical Guide on the Chemical Synthesis of **rac-Olodanrigan**

Introduction

Olodanrigan, also known as EMA401, is a potent and highly selective, orally active, peripherally restricted antagonist of the Angiotensin II type 2 receptor (AT2R).[1][2] It has been investigated as a promising therapeutic agent for the treatment of neuropathic pain, such as postherpetic neuralgia.[3][4] The analgesic effect of Olodanrigan is believed to stem from its inhibition of the Angiotensin II (AngII)-induced activation of p38 and p42/p44 mitogen-activated protein kinase (MAPK) pathways in dorsal root ganglion (DRG) neurons, which in turn reduces neuronal hyperexcitability and sprouting.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of **rac-Olodanrigan**, with a focus on a scalable and efficient process developed for its production.

Overall Synthetic Strategy

A robust and scalable enantioselective synthesis for Olodanrigan has been detailed in a series of publications by Hargdegger and colleagues.[3][5] The strategy revolves around the construction of a key non-natural phenylalanine derivative, which is then elaborated to the final tetrahydroisoquinoline structure. The key transformations include a Knoevenagel-Doebner condensation to form a cinnamic acid derivative, a crucial enzymatic hydroamination to introduce the chiral amine, a Pictet-Spengler cyclization to build the core heterocyclic ring system, and a final amide coupling.

Detailed Synthesis and Experimental Protocols

The synthesis of **rac-Olodanrigan** can be broken down into four key stages:

Step 1: Knoevenagel–Doebner Condensation for Cinnamic Acid Derivative Synthesis

The synthesis commences with a Knoevenagel–Doebner condensation to produce the required cinnamic acid intermediate. A significant process improvement involves the replacement of traditional pyridine and piperidine with toluene as the solvent and a catalytic amount of morpholine. This modification enhances the safety and environmental profile of the synthesis.

[\[3\]](#)[\[5\]](#)

Experimental Protocol:

- To a solution of the starting aldehyde in toluene, malonic acid and a catalytic amount of morpholine are added.
- The reaction mixture is heated to reflux with azeotropic removal of water.
- Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
- The crude product is washed with a suitable solvent and dried to afford the cinnamic acid derivative.

Step 2: Enzymatic Hydroamination to a Phenylalanine Derivative

A key innovation in this synthesis is the use of an engineered phenylalanine ammonia lyase (PAL) enzyme for the hydroamination of the cinnamic acid derivative. This biocatalytic step introduces the amino group with high stereoselectivity, yielding the desired (S)-phenylalanine derivative.[\[3\]](#)[\[5\]](#)

Experimental Protocol:

- The cinnamic acid derivative is dissolved in an aqueous ammonia solution buffered with carbonate/carbamate.
- The engineered PAL enzyme is added to the solution.

- The reaction is conducted at a controlled temperature, with an initial phase at a higher temperature to establish equilibrium, followed by cooling to drive the reaction to completion.
- Upon completion, the enzyme is denatured, and the ammonia is removed by distillation.
- The product is then carried forward to the next step after an appropriate workup procedure.

Step 3: Pictet–Spengler Cyclization for Tetrahydroisoquinoline Core Formation

The synthesized phenylalanine derivative undergoes an acid-catalyzed Pictet–Spengler cyclization with formaldehyde to construct the core tetrahydroisoquinoline ring system.

Experimental Protocol:

- The phenylalanine derivative from the previous step is dissolved in a suitable solvent.
- An acid catalyst and an aqueous solution of formaldehyde are added.
- The reaction mixture is stirred at a controlled temperature until the cyclization is complete.
- The product is then isolated through extraction and crystallization.

Step 4: Amide Coupling and Final Product Formation

The final step involves the N-acylation of the tetrahydroisoquinoline intermediate with diphenylacetic acid, followed by the formation of the sodium salt to yield Olodanrigan.

Experimental Protocol:

- The tetrahydroisoquinoline intermediate is dissolved in an appropriate solvent.
- Diphenylacetic acid is activated in situ, and then added to the solution of the amine.
- A suitable base is used to facilitate the coupling reaction.
- After the reaction is complete, the product is isolated.

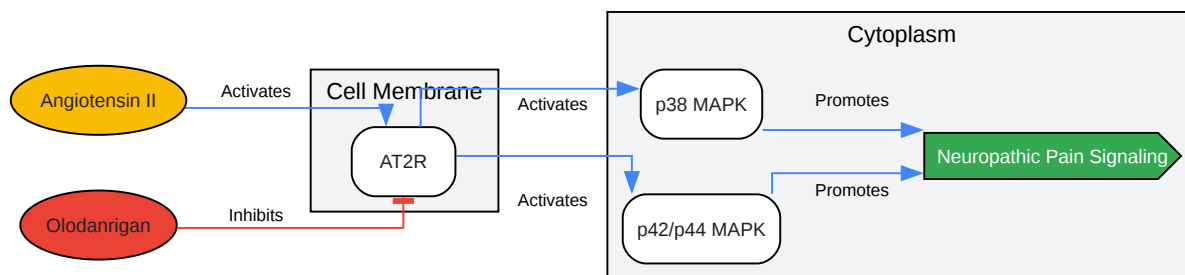
- The final sodium salt, Olodanrigan, is formed by treating the carboxylic acid with a sodium source, followed by crystallization from a suitable solvent system.

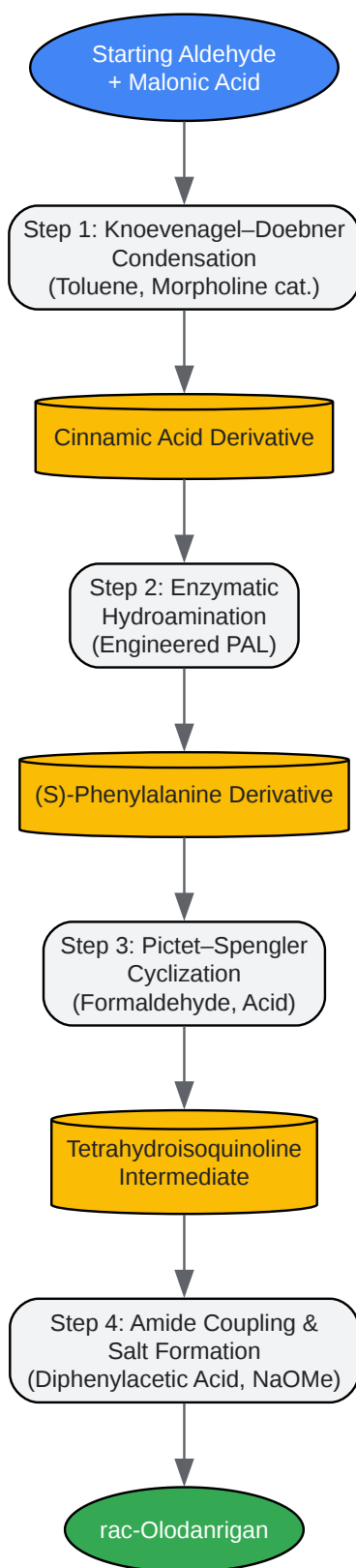
Quantitative Data Summary

Step	Reaction	Key Reagents	Solvent	Yield	Purity/Enantiomeric Ratio
1	Knoevenagel–Doebner Condensation	Aldehyde, Malonic Acid, Morpholine	Toluene	98%	High Purity
2	Enzymatic Hydroamination	Cinnamic Acid Derivative, Engineered PAL	Aqueous Ammonia	81% (conversion)	er = 99.9:0.1
3	Pictet–Spengler Cyclization	Phenylalanine Derivative, Formaldehyde	-	59% (isolated yield from cinnamic acid)	High
4	Amide Coupling & Salt Formation	Tetrahydroisoquinoline, Diphenylacetic Acid, Sodium Methoxide	Toluene, N-Formylmorpholine, Methanol, Isopropanol	90%	High Purity

Visualizations

Signaling Pathway of Olodanrigan





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Email: info@benchchem.com